molecular formula C20H26N4O B2362197 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide CAS No. 1797974-65-2

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide

Cat. No.: B2362197
CAS No.: 1797974-65-2
M. Wt: 338.455
InChI Key: FKGUWHUVPYJGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide . This intermediate can then be further modified to introduce the phenylbutanamide moiety through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one: A precursor in the synthesis of the target compound.

    2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetohydrazide: An intermediate in the synthetic route.

Uniqueness

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-14-18(23-20(22-16)24-12-5-6-13-24)15-21-19(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGUWHUVPYJGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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